molecular formula C15H10OS B2974332 (Naphthalen-1-yl)(thiophen-2-yl)methanone CAS No. 56662-33-0

(Naphthalen-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2974332
CAS No.: 56662-33-0
M. Wt: 238.3
InChI Key: HMUQMAGZVBAOHP-UHFFFAOYSA-N
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Description

“(Naphthalen-1-yl)(thiophen-2-yl)methanone” is a chemical compound with the CAS Number: 56662-33-0 . It has a molecular weight of 238.31 .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, related compounds have been synthesized through various methods. For instance, naphthopyrans substituted with phenyl moieties have been synthesized and their photochromism, electrochemical and fluorescent properties have been investigated .


Molecular Structure Analysis

The molecular structure of “this compound” involves a naphthalene ring and a thiophene ring connected by a methanone group . The exact structure would need to be confirmed through techniques such as NMR spectroscopy or X-ray crystallography.


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

  • Efficient Synthesis Methods:

    • A study demonstrated an efficient and environmentally friendly method for synthesizing (2-aminophenyl)(naphthalen-2-yl)methanones, showcasing high yields and advantages such as no requirement for additives and a broad substrate scope (Jing et al., 2018).
  • Chemosensors for Transition Metal Ions:

    • Naphthoquinone-based derivatives, including compounds similar to (Naphthalen-1-yl)(thiophen-2-yl)methanone, have been synthesized and characterized. These derivatives have shown selective coordination to metal ions, particularly Cu2+, and are used as chemosensors, indicating their application in analytical chemistry and environmental monitoring (Gosavi-Mirkute et al., 2017).
  • Pharmaceutical Research:

    • Though the request excludes drug use and dosage, it's worth noting that derivatives of this compound have been synthesized for evaluating anticancer properties, highlighting the potential biomedical applications of these compounds (Gouhar & Raafat, 2015).
  • Molecular Structure and Interactions:

    • Investigations into the molecular structure of related compounds reveal insights into intermolecular interactions, such as hydrogen bonding and π-π interactions, which are crucial for understanding the compound's behavior in various applications, including material science and molecular engineering (Mohri et al., 2015).
  • Selective Fluorescent Probes:

    • A thiophene-anchored naphthalene derivative has been developed as a Cr3+ selective turn-on fluorescence probe, indicating its application in bioimaging and environmental sensing. This highlights the potential of this compound derivatives in the development of sensitive diagnostic tools (Das et al., 2012).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name

naphthalen-1-yl(thiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10OS/c16-15(14-9-4-10-17-14)13-8-3-6-11-5-1-2-7-12(11)13/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUQMAGZVBAOHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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